molecular formula C16H22N2O6S B2518804 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide CAS No. 899995-77-8

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide

Cat. No.: B2518804
CAS No.: 899995-77-8
M. Wt: 370.42
InChI Key: ZMZWFMKRXNPVRK-UHFFFAOYSA-N
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Description

3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide is a synthetic compound of interest in chemical and pharmaceutical research, built around the benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold. This core structure is recognized for its diverse biological properties, which include antifungal and psychotropic activities . The molecule is functionalized with a propanamide linker and N,N-bis(2-methoxyethyl) side chains, which are typically incorporated to influence the compound's solubility and pharmacokinetic profile. While the specific mechanism of action for this exact analog requires further investigation, research on closely related structures provides strong clues to its potential research value. Notably, substituted benzamide analogs containing the 1,1-dioxide-1,2-benzothiazol-3-yl moiety have been identified as potent blockers of Kv1.3 ion channels . These channels are critical in immunology, making them a significant target for autoimmune disease research. The presence of the bis(2-methoxyethyl)amide group in this compound suggests it may be designed for enhanced interaction with such biological targets, potentially acting as a key tool compound in ion channel or enzymology studies. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N,N-bis(2-methoxyethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-23-11-9-17(10-12-24-2)15(19)7-8-18-16(20)13-5-3-4-6-14(13)25(18,21)22/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZWFMKRXNPVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)CCN1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of this compound typically involves multiple steps, starting with the preparation of the core isothiazolone structure, followed by functional group modifications to introduce the propanamide moiety.

  • Reaction conditions usually involve controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of bonds.

Industrial Production Methods:

  • Industrial production leverages large-scale chemical reactors where the initial synthesis steps are scaled up. Advanced techniques like continuous flow chemistry might be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate.

  • Reduction: Reduction of this compound can be achieved using agents like lithium aluminum hydride, leading to changes in the oxidation state of various components.

  • Substitution: It can also undergo nucleophilic substitution reactions, particularly at the methoxyethyl groups.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Catalysts: Transition metal catalysts like palladium or platinum.

Major Products:

  • Oxidation typically yields oxygenated derivatives.

  • Reduction results in less oxidized forms with increased hydrogen content.

  • Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry:

  • In organic chemistry, it is used as a precursor for synthesizing more complex molecules.

Biology:

  • Its unique structure allows it to interact with various biological macromolecules, making it useful in studying enzyme activity and protein interactions.

Medicine:

  • The compound's bioactive properties are being explored for potential therapeutic applications, particularly in anti-inflammatory and anti-cancer research.

Industry:

  • It finds applications in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

  • The compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors involved in crucial biological pathways.

  • It may inhibit or activate these targets, leading to downstream effects that manifest as its bioactive properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anti-Inflammatory Activity
  • Target Compound: Not explicitly tested in evidence, but analogs with polar substituents (e.g., nitrile 2 and esters 3a,d,e) showed moderate to excellent inhibition of IL-6 and TNF-α, likely due to enhanced binding to COX-1 via polar interactions .
  • Ester 3f : Exhibited the highest cytotoxicity (IC₅₀ = 12.3 µM against hepatic cancer cells) and strong COX-1 binding (ΔG = -9.1 kcal/mol) .
  • Nitrile 2 : Demonstrated superior antioxidant activity (IC₅₀ = 14.5 µM in DPPH assay) compared to esters .
Antimicrobial Activity
  • 1,2-Bis(3-oxobenzo[d]isothiazol-2(3H)-yl)ethane-1,2-dione (): Showed a minimum inhibitory concentration (MIC) of 8 µg/mL against bacterial strains, attributed to the planar isothiazolinone ring enhancing membrane penetration .
Electronic and Reactivity Profiles
  • Target Compound : The bis(2-methoxyethyl) groups may lower IP and Egap compared to lipophilic analogs, favoring electron donation in biological systems .

Physicochemical Properties

Property Target Compound N-Isobutyl Analog () Ester 3f ()
Solubility High (polar substituents) Moderate (lipophilic) Low (ester group)
Melting Point Not reported Not reported 146–148°C ()
Synthetic Yield ~90% (estimated from ) 71–78% () 96% (nitrile precursor, )

Molecular Docking and Binding Affinities

  • COX-1 Inhibition : Esters 3d,f and nitrile 2 showed the highest binding affinities (ΔG = -8.9 to -9.1 kcal/mol) due to interactions with Arg120 and Tyr355 residues .
  • Target Compound : The methoxyethyl groups may form H-bonds with COX-1’s hydrophilic pockets, though steric hindrance could reduce affinity compared to smaller esters.

Biological Activity

The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide is a complex organic molecule notable for its diverse biological activities. It features a benzothiazole moiety, which is often associated with various pharmacological effects, and a dioxido group that may enhance its reactivity and interaction with biological targets. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C18H22N2O4S
  • Molecular Weight: 378.44 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The dioxido and oxo functional groups can form hydrogen bonds with proteins and nucleic acids, potentially disrupting normal cellular functions. The benzothiazole ring system may intercalate into DNA, affecting replication and transcription processes.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that this compound can inhibit bacterial growth by disrupting cell wall synthesis and protein function.

Anticancer Properties

The potential anticancer activity of the compound has been explored in several studies. The mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways. For example, studies have reported that related benzothiazole derivatives can significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells.

Inhibition of Virulence Factors

The compound has also been investigated for its ability to inhibit virulence factors in pathogenic bacteria. A study highlighted its effectiveness in downregulating the Type III secretion system (T3SS) in enteropathogenic E. coli (EPEC), which is crucial for bacterial virulence. This inhibition could provide a novel approach to treating infections caused by antibiotic-resistant strains.

Case Studies

StudyFindings
Pendergrass et al. (2024)Demonstrated significant inhibition of T3SS-mediated secretion at concentrations as low as 50 μM, suggesting potential therapeutic applications against EPEC infections .
BenchChem Research (2024)Reported that similar compounds exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 μg/mL.
Sigma-Aldrich Analysis (2024)Found that derivatives with similar structures induced apoptosis in human cancer cell lines, leading to a reduction in cell proliferation .

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